Cas no 87688-90-2 (Isomagnolol)

Isomagnolol structure
Isomagnolol structure
Product Name:Isomagnolol
CAS No:87688-90-2
MF:C18H18O2
MW:266.334325313568
CID:1915725
PubChem ID:159137
Update Time:2024-10-26

Isomagnolol Chemical and Physical Properties

Names and Identifiers

    • 4-(prop-2-en-1-yl)-2-[4-(prop-2-en-1-yl)phenoxy]phenol
    • phenol, 4-(2-propen-1-yl)-2-[4-(2-propen-1-yl)phenoxy]-
    • Phenol, 4-(2-propenyl)-2-(4-(2-propenyl)phenoxy)-
    • 4-prop-2-enyl-2-(4-prop-2-enylphenoxy)phenol
    • 4-(2-Propen-1-yl)-2-[4-(2-propen-1-yl)phenoxy]phenol
    • Isomagnolol
    • Isomagnolol (Sassafras randaiense)
    • 4-allyl-2-(4-allylphenoxy)phenol
    • 4-(2-Propen-1-yl)-2-[4-(2-propen-1-yl)phenoxy]phenol (ACI)
    • Phenol, 4-(2-propenyl)-2-[4-(2-propenyl)phenoxy]- (9CI)
    • AKOS040763732
    • CHEMBL183320
    • HY-N2564
    • DA-54431
    • AC-34955
    • 87688-90-2
    • CS-0022896
    • DTXSID10236555
    • Inchi: 1S/C18H18O2/c1-3-5-14-7-10-16(11-8-14)20-18-13-15(6-4-2)9-12-17(18)19/h3-4,7-13,19H,1-2,5-6H2
    • InChI Key: ROPDWYIWHWKVLI-UHFFFAOYSA-N
    • SMILES: OC1C(OC2C=CC(CC=C)=CC=2)=CC(CC=C)=CC=1

Computed Properties

  • Exact Mass: 266.130679813 g/mol
  • Monoisotopic Mass: 266.130679813 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 6
  • Complexity: 305
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 266.3
  • XLogP3: 5.2
  • Topological Polar Surface Area: 29.5

Experimental Properties

  • Density: 1.077±0.06 g/cm3 (20 ºC 760 Torr),
  • Solubility: Insuluble (3.2E-3 g/L) (25 ºC),

Isomagnolol Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: tert-Butyl peroxide Solvents: Chlorobenzene ;  rt; 2 h, 130 °C
Reference
Development of the radical C-O coupling reaction of phenols toward the synthesis of natural products comprising a diaryl ether skeleton
Tanaka, Kumpei; et al, Tetrahedron, 2019, 75(29), 3875-3885

Production Method 2

Reaction Conditions
1.1 Reagents: Hydrogen peroxide Solvents: Methanol ,  Water ;  18 min, pH 6, rt
Reference
Cytotoxic neolignans: an SAR study
Kong, Zwe-Ling; et al, Bioorganic & Medicinal Chemistry Letters, 2005, 15(1), 163-166

Production Method 3

Reaction Conditions
1.1 Reagents: Hydrogen peroxide Catalysts: Peroxidase Solvents: Methanol ,  Water ;  pH 6, rt; 15 min, pH 6, rt
1.2 Reagents: Sodium bisulfite ;  rt
1.3 Reagents: Hydrogen ion Solvents: Water ;  acidified, rt
Reference
Peroxidase-catalyzed synthesis of neolignan and its anti-inflammatory activity
Tzeng, Shin-Cheng; et al, Journal of Molecular Catalysis B: Enzymatic, 2004, 32(1-2), 7-13

Production Method 4

Reaction Conditions
1.1 Reagents: Oxygen ;  2 h, pH 4.5, 45 °C
Reference
Laccase catalyses phytophenol furanocyclic dimerization: Substrate specificity and diastereoselective process
Li, Xican ; et al, Journal of Molecular Structure, 2023, 1274,

Production Method 5

Reaction Conditions
1.1 Reagents: (T-4)-Tribromo[1,1′-thiobis[methane]]boron ;  reflux
2.1 Reagents: Hydrogen peroxide Solvents: Methanol ,  Water ;  18 min, pH 6, rt
Reference
Cytotoxic neolignans: an SAR study
Kong, Zwe-Ling; et al, Bioorganic & Medicinal Chemistry Letters, 2005, 15(1), 163-166

Production Method 6

Reaction Conditions
1.1 Reagents: (T-4)-Tribromo[1,1′-thiobis[methane]]boron Solvents: 1,2-Dichloroethane ;  1 h, reflux
1.2 Reagents: Water
2.1 Reagents: Hydrogen peroxide Catalysts: Peroxidase Solvents: Methanol ,  Water ;  pH 6, rt; 15 min, pH 6, rt
2.2 Reagents: Sodium bisulfite ;  rt
2.3 Reagents: Hydrogen ion Solvents: Water ;  acidified, rt
Reference
Peroxidase-catalyzed synthesis of neolignan and its anti-inflammatory activity
Tzeng, Shin-Cheng; et al, Journal of Molecular Catalysis B: Enzymatic, 2004, 32(1-2), 7-13

Production Method 7

Reaction Conditions
1.1 Reagents: Sodium carbonate ,  Potassium ferricyanide Solvents: Water
Reference
Biomimetic Synthesis of Illicium Oligomeric Neolignans
Sy, Lai-King; et al, Journal of Chemical Research, 1998, (8), 476-477

Isomagnolol Raw materials

Isomagnolol Preparation Products

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